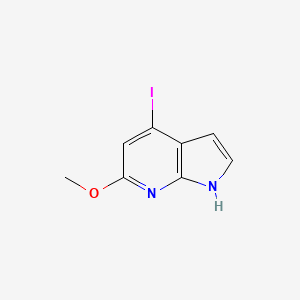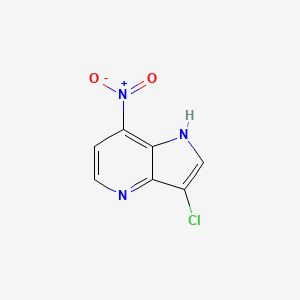![molecular formula C8H5BrN2O2 B3218582 3-bromo-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid CAS No. 1190310-40-7](/img/structure/B3218582.png)
3-bromo-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid
Descripción general
Descripción
3-bromo-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a pyrrolopyridine derivative that contains a bromine atom at the 3-position and a carboxylic acid group at the 4-position.
Mecanismo De Acción
The mechanism of action of 3-bromo-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid is not fully understood. However, studies have suggested that this compound exerts its anticancer activity by inhibiting the activity of certain enzymes involved in cancer cell proliferation and survival. Additionally, 3-bromo-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid has been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 3-bromo-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid exhibits low toxicity towards normal cells, indicating its potential as a selective anticancer agent. Additionally, this compound has been shown to inhibit the growth of bacterial and viral pathogens, indicating its potential as an antimicrobial and antiviral agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 3-bromo-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid in lab experiments is its potent anticancer activity. Additionally, this compound exhibits low toxicity towards normal cells, making it a promising candidate for further development as a selective anticancer agent. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which may limit its availability for research purposes.
Direcciones Futuras
There are several future directions for research on 3-bromo-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid. One of the major areas of research is the development of more efficient and cost-effective synthesis methods for this compound. Additionally, further studies are needed to fully understand the mechanism of action of 3-bromo-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid and its potential therapeutic applications. Finally, future research should focus on the development of novel derivatives of this compound with improved pharmacological properties.
Aplicaciones Científicas De Investigación
3-bromo-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid has been extensively studied for its potential therapeutic applications. One of the major areas of research has been in the field of cancer treatment. Studies have shown that this compound exhibits potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, 3-bromo-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid has been shown to possess anti-inflammatory, antimicrobial, and antiviral properties.
Propiedades
IUPAC Name |
3-bromo-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-5-2-11-6-3-10-1-4(7(5)6)8(12)13/h1-3,11H,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHEIMKFVQZKEIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N1)C=NC=C2C(=O)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1h-Pyrrolo[2,3-c]pyridine,4-nitro-](/img/structure/B3218500.png)
![3-formyl-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile](/img/structure/B3218507.png)
![1H-Pyrrolo[2,3-c]pyridine-3-carboxylic acid, 4-nitro-](/img/structure/B3218510.png)

![2h-Pyrrolo[2,3-b]pyridin-2-one,4-bromo-1,3-dihydro-6-methoxy-](/img/structure/B3218558.png)
![3-iodo-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid](/img/structure/B3218563.png)

![2H-Pyrrolo[2,3-b]pyridin-2-one, 4-amino-5-fluoro-1,3-dihydro-](/img/structure/B3218580.png)

![3-amino-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid](/img/structure/B3218602.png)
![5-chloro-1H-pyrrolo[2,3-c]pyridin-3-amine](/img/structure/B3218606.png)
![3-chloro-7-fluoro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B3218614.png)
![3-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3218619.png)
